molecular formula C12H14ClNO2 B2991778 2-Chloro-N-(3,4-dihydro-1H-isochromen-4-yl)propanamide CAS No. 2411200-86-5

2-Chloro-N-(3,4-dihydro-1H-isochromen-4-yl)propanamide

Cat. No.: B2991778
CAS No.: 2411200-86-5
M. Wt: 239.7
InChI Key: AMNJEZKYSLTXCH-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,4-dihydro-1H-isochromen-4-yl)propanamide is an organic compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol. This compound is characterized by the presence of a chloro group, an isochromenyl moiety, and a propanamide group. It is a crystalline solid that is soluble in organic solvents such as benzene and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3,4-dihydro-1H-isochromen-4-yl)propanamide typically involves the reaction of 3,4-dihydro-1H-isochromene with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3,4-dihydro-1H-isochromen-4-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The isochromenyl moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate and chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, and ethers.

    Oxidation Reactions: Formation of ketones and carboxylic acids.

    Reduction Reactions: Formation of primary and secondary amines.

Scientific Research Applications

2-Chloro-N-(3,4-dihydro-1H-isochromen-4-yl)propanamide has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,4-dihydro-1H-isochromen-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the isochromenyl moiety can interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activities and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propanamide: Similar structure but with a different substitution pattern.

    2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide: Similar structure but with the chloro group at a different position.

Uniqueness

2-Chloro-N-(3,4-dihydro-1H-isochromen-4-yl)propanamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro group at the 2-position and the isochromenyl moiety at the 4-position provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-N-(3,4-dihydro-1H-isochromen-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-8(13)12(15)14-11-7-16-6-9-4-2-3-5-10(9)11/h2-5,8,11H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNJEZKYSLTXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1COCC2=CC=CC=C12)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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